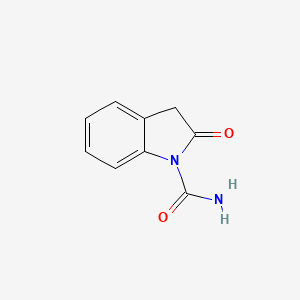










|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].ClS([N:15]=[C:16]=[O:17])(=O)=O.Cl.O>C1(C)C=CC=CC=1>[N:1]1([C:16]([NH2:15])=[O:17])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10]
|


|
Name
|
|
|
Quantity
|
5.86 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CC2=CC=CC=C12)=O
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
7.47 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)N=C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was azeotroped for one hour
|
|
Duration
|
1 h
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
to dry the toluene
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solid which formed
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried (4.10 g)
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted with ethyl acetate (100 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting extract
|
|
Type
|
WASH
|
|
Details
|
washed with brine (2×100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the
|
|
Type
|
EXTRACTION
|
|
Details
|
extract under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C(CC2=CC=CC=C12)=O)C(=O)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 53.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |